molecular formula C14H15N3O4 B2854114 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1788559-66-9

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2854114
CAS RN: 1788559-66-9
M. Wt: 289.291
InChI Key: REDRDBAYLVLOJE-UHFFFAOYSA-N
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Description

The compound “N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic molecule that contains a furan ring and a pyridine ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of both furan and pyridine rings, connected by an oxalamide group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the furan and pyridine rings, both of which are aromatic and thus relatively stable . The oxalamide group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure . For example, its solubility would be influenced by the presence of the polar oxalamide group .

Advantages and Limitations for Lab Experiments

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide has several advantages for lab experiments, including its ease of synthesis, high potency, and broad spectrum of activity. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide, including the development of new derivatives with improved pharmacological properties, the exploration of its potential applications in material science, and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and toxicity of this compound in vivo, as well as its potential for clinical use in humans.

Synthesis Methods

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is synthesized through a multi-step process involving the reaction of furfurylamine, 2-chloro-N-(pyridin-3-yl)acetamide, and sodium methoxide. The resulting product is purified through column chromatography and characterized through various spectroscopic techniques, including NMR and mass spectrometry.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer and antimicrobial activity, making it a promising lead compound for the development of new drugs. In drug discovery, this compound has been used as a scaffold for the design of novel small molecules with improved pharmacological properties. In material science, this compound has been explored for its potential use as a building block for the synthesis of functional materials with unique properties.

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards associated with this compound .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-20-12(11-5-3-7-21-11)9-16-13(18)14(19)17-10-4-2-6-15-8-10/h2-8,12H,9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDRDBAYLVLOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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